molecular formula C16H13N5OS2 B2576966 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1169984-73-9

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B2576966
CAS RN: 1169984-73-9
M. Wt: 355.43
InChI Key: VEFHLEYBTGDDRC-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as BPTES, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic target in cancer treatment. BPTES inhibits glutaminase, an enzyme that plays a critical role in the metabolism of cancer cells. In

Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds related to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide have been investigated for their potential as antibacterial and antifungal agents. For instance, analogs containing the 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones structure were synthesized and evaluated for their antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, showing promising results without being cytotoxic to mammalian cells at the effective concentrations (Palkar et al., 2017). Moreover, compounds incorporating the benzothiazole unit have also been synthesized and assessed for their antibacterial, antifungal, and anticancer activities, further supporting the therapeutic potential of benzothiazole derivatives in treating microbial infections and cancer (Senthilkumar et al., 2021).

Antituberculosis Activity

Thiazole and benzothiazole derivatives have shown activity against Mycobacterium tuberculosis, indicating their potential in antituberculosis therapy. A study involving the design and synthesis of thiazole-aminopiperidine hybrid analogs demonstrated significant inhibitory effects on the Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, highlighting their promise as novel Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c1-2-21-8-7-11(20-21)14(22)19-16-18-12(9-23-16)15-17-10-5-3-4-6-13(10)24-15/h3-9H,2H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFHLEYBTGDDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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